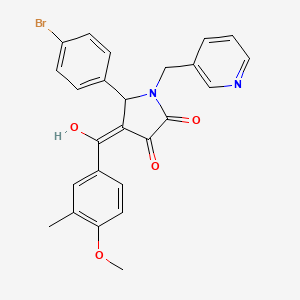![molecular formula C12H19BrClNO B5293999 [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5293999.png)
[2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride, also known as BDEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDEA is a derivative of phenoxyethanolamine and is a selective agonist of the β2-adrenergic receptor. In
Mécanisme D'action
[2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride is a selective agonist of the β2-adrenergic receptor. When [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride binds to the β2-adrenergic receptor, it activates a signaling cascade that leads to the relaxation of smooth muscle cells, vasodilation, and other physiological effects.
Biochemical and Physiological Effects:
[2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been shown to have various biochemical and physiological effects. In respiratory diseases, [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been found to relax airway smooth muscle and improve lung function. In cardiovascular diseases, [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been shown to have vasodilatory effects and improve cardiac function. In cancer research, [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been studied for its potential anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride in lab experiments is its selective agonist activity on the β2-adrenergic receptor, which allows for specific targeting of this receptor. However, one limitation of using [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
Orientations Futures
There are several future directions for [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride research. One potential direction is the development of [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride analogs with improved pharmacological properties. Another potential direction is the study of [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride in combination with other drugs for potential synergistic effects. Additionally, further studies are needed to explore the potential therapeutic applications of [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride in various fields.
Méthodes De Synthèse
The synthesis method of [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride involves the reaction of 2-bromo-4,6-dimethylphenol with ethylene oxide to form 2-(2-bromo-4,6-dimethylphenoxy)ethanol. This intermediate is then reacted with ethylenediamine to form [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride. The final product is obtained as a hydrochloride salt.
Applications De Recherche Scientifique
[2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been studied for its potential therapeutic applications in various fields such as respiratory diseases, cardiovascular diseases, and cancer. In respiratory diseases, [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been found to relax airway smooth muscle and improve lung function. In cardiovascular diseases, [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been shown to have vasodilatory effects and improve cardiac function. In cancer research, [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been studied for its potential anticancer activity.
Propriétés
IUPAC Name |
2-(2-bromo-4,6-dimethylphenoxy)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO.ClH/c1-4-14-5-6-15-12-10(3)7-9(2)8-11(12)13;/h7-8,14H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQRDRVLCGTOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=C(C=C1Br)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4,6-dimethylphenoxy)-N-ethylethanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5293932.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5293938.png)
![methyl 3-[(4-fluorobenzoyl)amino]-4-morpholin-4-ylbenzoate](/img/structure/B5293939.png)
![1-methyl-4-{5-[(4-methyl-1-piperazinyl)methyl]-2-pyridinyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5293940.png)
![2-[2-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-2-oxoethyl]cyclopentanone](/img/structure/B5293944.png)
![2-(2-furyl)-N-(3-thienylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5293947.png)
![N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5293951.png)
![{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5293963.png)

![methyl 4-[(3-{4-[(5-methyl-3-isoxazolyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5293969.png)
![2-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-4-pyrimidinamine](/img/structure/B5293989.png)
![4-amino-2-(2-hydroxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5294003.png)
